D-erythro-Imidazoleglycerol Phosphate Monohydrate

Description

Propriétés

IUPAC Name |

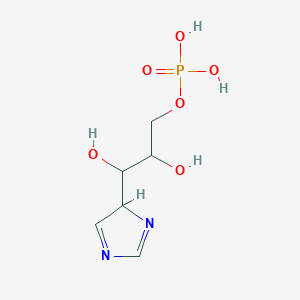

[2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVIZMCKQNFBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399950 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210241-69-3 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Imidazoleglycerol Phosphate Monohydrate typically involves the reaction of D-ribose 5-phosphate with formamidine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is generally produced in laboratory settings for research purposes. The production process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

D-erythro-Imidazoleglycerol Phosphate Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The imidazole ring and phosphate group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield different phosphorylated imidazole derivatives, while reduction can produce glycerol derivatives .

Applications De Recherche Scientifique

Role in Histidine Biosynthesis

D-IGP is primarily involved in the histidine biosynthetic pathway (HBP), where it serves as a substrate for the enzyme imidazoleglycerol-phosphate dehydratase (IGPD). This enzyme catalyzes the conversion of D-IGP to imidazole acetol phosphate, a critical step in the synthesis of histidine . The pathway is not only vital for protein synthesis but also plays a role in plant stress responses and metabolic regulation.

Table 1: Enzymatic Reactions Involving D-IGP

| Enzyme | Reaction Description |

|---|---|

| Imidazoleglycerol-phosphate dehydratase | Converts D-IGP to imidazole acetol phosphate |

| Imidazole glycerol phosphate synthase | Catalyzes the formation of D-IGP from phosphoribosylformimino-AICAR and glutamine |

Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of D-IGP and its derivatives. For instance, its involvement in metabolic pathways suggests that manipulating histidine levels could be beneficial in treating conditions such as neurological disorders, metabolic syndrome, and certain cancers . Research indicates that enhancing histidine biosynthesis may improve muscle performance during strenuous exercise and aid in recovery from metabolic diseases .

Agricultural Biotechnology

In agricultural research, targeting the HBP has emerged as a strategy for developing herbicides. The enzyme IGPD is a potential target for herbicide design, as inhibiting this enzyme can disrupt histidine biosynthesis in plants, leading to growth inhibition or death . This approach could provide an environmentally friendly alternative to traditional herbicides by specifically targeting plant metabolism without affecting non-target species.

Case Study: Herbicide Development

A recent study utilized high-resolution cryo-electron microscopy to analyze the structure of IGPD from Medicago truncatula, identifying binding sites that could be exploited for selective herbicide development . This research underscores the importance of understanding D-IGP's biochemical roles in creating effective agricultural solutions.

Research Findings and Insights

The exploration of D-IGP has been limited, with few publications directly addressing its applications. However, existing studies provide valuable insights into its biochemical significance:

- Metabolic Profiling : Research utilizing serum metabolomic profiling has identified variations linked to D-IGP levels in various disease states, suggesting its potential as a biomarker .

- Enzyme Characterization : Studies have characterized IGPD from different organisms, revealing insights into its catalytic mechanisms and regulatory properties .

Mécanisme D'action

D-erythro-Imidazoleglycerol Phosphate Monohydrate primarily targets enzymes involved in the biosynthesis of histidine. The compound acts as a substrate for these enzymes, participating in catalytic reactions that facilitate the production of histidine. The unique molecular structure, including the imidazole ring, glycerol backbone, and phosphate group, allows it to interact effectively with these enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

- Sodium Dihydrogen Phosphate Monohydrate: Shares a phosphate group and hydration state with D-eIGP·H₂O but acts as a non-competitive inhibitor of IGPD at mM concentrations . Its inhibitory mechanism likely involves disrupting the enzyme’s active site through ionic interactions .

- Triazole Derivatives: Designed to mimic D-eIGP’s transition state during catalysis, these compounds achieve sub-nanomolar inhibition constants (Ki ≈ 0.3 nM) by occupying the substrate-binding pocket of IGPD .

- Isosorbide Dihydrogen Phosphate : While structurally distinct, its phosphate group enables applications in drug delivery, contrasting with D-eIGP’s role in metabolism .

Functional Comparison: Inhibitory Potency

Table 2: Inhibitory Activity Against IGPD

- Triazole Derivatives : Exhibit 10⁶-fold higher potency than sodium phosphate, attributed to precise structural mimicry of D-eIGP’s transition state .

- Sodium Phosphate: Acts as a weak inhibitor, requiring mM concentrations to reduce IGPD activity by 50%, likely through non-specific binding .

- Aminotriazole: Shows substrate-dependent inhibition, suggesting partial competition with D-eIGP .

Mechanistic and Application Differences

- D-eIGP·H₂O vs. Sodium Phosphate : While both contain phosphate groups, D-eIGP·H₂O is metabolically active, whereas sodium phosphate disrupts IGPD allosterically .

- Triazole Derivatives vs. Natural Substrate : Synthetic inhibitors leverage structural modifications (e.g., triazole rings) to enhance binding affinity and herbicidal efficacy .

- Isosorbide Dihydrogen Phosphate : Lacks imidazole and glycerol moieties, limiting its role in histidine biosynthesis but enabling pharmaceutical applications .

Activité Biologique

D-erythro-Imidazoleglycerol Phosphate Monohydrate (IGP) is a significant intermediate in the biosynthesis of histidine, an essential amino acid. This compound plays a crucial role in various biological processes across different organisms, including bacteria, yeast, and higher eukaryotes. This article delves into the biological activity of IGP, focusing on its metabolic pathways, enzymatic functions, and potential implications in health and disease.

1. Overview of D-erythro-Imidazoleglycerol Phosphate

D-erythro-Imidazoleglycerol Phosphate is a monoalkyl phosphate that exists in all living species. It is primarily involved in the histidine biosynthesis pathway , which consists of several enzymatic steps leading to the production of histidine from simpler precursors. In yeast (Saccharomyces cerevisiae), IGP is synthesized through the action of specific enzymes such as imidazole glycerol phosphate synthase (IGPS) and imidazoleglycerol-phosphate dehydratase (IGPD) .

2.1 Histidine Biosynthesis Pathway

The histidine biosynthesis pathway can be summarized as follows:

Key Enzymes:

- IGPS (HIS7 gene) : Catalyzes the first step; requires glutamine as a nitrogen source.

- IGPD (HIS3 gene) : Catalyzes the conversion of IGP to imidazole acetol phosphate, a crucial step in histidine metabolism .

3.1 Role in Metabolism

The activity of IGP is critical for maintaining adequate levels of histidine in organisms. Histidine is not only a building block for proteins but also serves as a precursor for several bioactive molecules, including histamine and carnosine. The regulation of IGP levels can impact various metabolic processes, including:

- Protein synthesis : Histidine availability affects overall protein synthesis rates.

- Cellular signaling : Histamine derived from histidine plays roles in immune response and neurotransmission.

3.2 Case Studies

A study investigating the metabolic profiles in Salmonella typhimurium mutants lacking IGPD revealed that these mutants exhibited impaired growth due to disruptions in histidine biosynthesis . This indicates that IGP and its associated enzymes are vital for bacterial survival and proliferation.

Another research highlighted the differential metabolite profiles during infections caused by Babesia microti, where alterations in histidine metabolism were observed, suggesting that IGP may play a role in host-pathogen interactions .

4. Inhibition and Therapeutic Potential

Certain inhibitors targeting IGPD have been explored for their potential use as herbicides since animals do not possess this enzyme. For instance, 3-Amino-1,2,4-triazole has been identified as a competitive inhibitor of IGPD, which may help control plant pathogens by disrupting their histidine biosynthesis .

5. Conclusion

This compound is an essential compound involved in the biosynthesis of histidine across various biological systems. Its enzymatic pathways are critical for maintaining metabolic homeostasis and influencing physiological processes. Further research into its biological activity could unveil new therapeutic targets for diseases related to amino acid metabolism.

Q & A

Q. What is the enzymatic role of D-erythro-Imidazoleglycerol Phosphate Monohydrate in histidine biosynthesis?

D-erythro-Imidazoleglycerol Phosphate (IGP) serves as a substrate for imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19), which catalyzes its conversion to 3-(imidazol-4-yl)-2-oxopropyl phosphate and water during histidine biosynthesis. This reaction is critical for maintaining flux through the histidine pathway in microorganisms and plants. Methodologically, enzyme activity can be assayed via spectrophotometric monitoring of product formation or isotopic labeling to track intermediate turnover .

Q. How is the crystal structure of imidazoleglycerol-phosphate dehydratase characterized?

Structural characterization involves X-ray crystallography (e.g., at 2.1 Å resolution) to resolve active-site residues, such as His83 and Glu114, which mediate proton transfer during catalysis. Comparative analysis with homologous enzymes (e.g., from E. coli HISB gene) reveals conserved motifs critical for substrate binding and dehydration .

Q. What analytical techniques confirm the purity and identity of synthesized this compound?

High-resolution NMR (¹H and ¹³C) and mass spectrometry (MS) are standard for structural validation. Elemental analysis ensures stoichiometric accuracy, while differential scanning calorimetry (DSC) confirms monohydrate stability. For example, ¹H-NMR peaks at δ 7.5–8.0 ppm confirm the imidazole moiety .

Advanced Research Questions

Q. How can computational modeling elucidate allosteric regulation in imidazoleglycerol-phosphate synthase (IGPS)?

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods map conformational changes in IGPS upon substrate binding. For instance, Rivalta et al. (2012) identified a hinge region (residues 150–170) that transmits allosteric signals from the glutaminase domain to the synthase active site. Validating these models requires mutagenesis (e.g., alanine scanning) coupled with kinetic assays .

Q. What methodologies resolve contradictions in kinetic data for imidazoleglycerol-phosphate dehydratase activity?

Discrepancies in kcat values across studies may arise from pH sensitivity or metal cofactor variability (e.g., Mg²⁺ vs. Mn²⁺). To address this, use stopped-flow kinetics under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and compare with isothermal titration calorimetry (ITC) data to dissect substrate affinity vs. catalytic efficiency .

Q. How are inhibitors of imidazoleglycerol-phosphate dehydratase designed and optimized?

Rational design leverages 3D pharmacophore models based on the enzyme’s crystal structure (PDB: 1URO). For example, β-carboxamido phosphonates mimic the enolate intermediate transition state, achieving IC50 values of ~50 nM. Synthetic routes involve Michaelis-Arbuzov reactions followed by HPLC purification. Activity validation uses competitive inhibition assays with radiolabeled IGP .

Q. What experimental strategies validate proposed catalytic intermediates in the dehydratase mechanism?

Isotopic labeling (e.g., ¹⁸O or ²H) coupled with kinetic isotope effect (KIE) analysis distinguishes between stepwise and concerted mechanisms. Theoretical studies (e.g., DFT calculations) predict a diazafulvene intermediate, which can be trapped using rapid-freeze quench methods and characterized via EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.